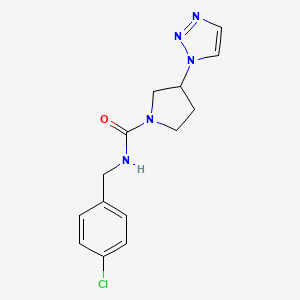

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-12-3-1-11(2-4-12)9-16-14(21)19-7-5-13(10-19)20-8-6-17-18-20/h1-4,6,8,13H,5,7,9-10H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVCQYAQUODGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, 1H-1,2,3-triazole, and pyrrolidine.

Step 1 Formation of 4-chlorobenzyl-1H-1,2,3-triazole: This step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 1H-1,2,3-triazole in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Step 2 Coupling with Pyrrolidine: The intermediate product is then coupled with pyrrolidine-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The 4-chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is used in studies investigating the interaction of triazole-containing molecules with biological targets such as enzymes and receptors.

Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrrolidine ring provides conformational flexibility. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs share the 1,2,3-triazolyl-carboxamide scaffold but differ in substituents or core heterocycles. Key examples include:

Key Observations :

- Substituent Diversity : Compound I (ZIPSEY) incorporates a chiral hydroxy-phenylpropan-2-yl group, which may influence solubility and target binding compared to the simpler 4-chlorobenzyl group in the target compound .

- Triazole Modifications: The phenoxymethyl-substituted triazole in the azetidine analog introduces a bulkier, lipophilic group, likely altering pharmacokinetic properties .

Computational and Physicochemical Data

- Solubility and LogP : The 4-chlorobenzyl group in the target compound increases lipophilicity (predicted LogP ~2.5) compared to the hydroxy-substituted compound I (LogP ~1.8), suggesting differences in membrane permeability .

- Crystallographic Analysis : Structural studies of analogs like compound I utilized SHELXL for refinement, revealing planar triazole rings and hydrogen-bonding networks critical for stability . Similar methods likely apply to the target compound.

Biological Activity

N-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, a triazole moiety, and a chlorobenzyl substituent. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related pyrrole and triazole derivatives. For instance, pyrrole benzamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The compound this compound was evaluated alongside these derivatives.

Comparative Antimicrobial Activity Table

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyrrole benzamide derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer properties of similar compounds have also been explored. In vitro studies indicate that certain pyrrolidine derivatives exhibit notable cytotoxicity against various cancer cell lines. For example, one study reported that compounds with a 4-chlorophenyl substitution reduced the viability of A549 lung cancer cells significantly .

Anticancer Activity Table

| Compound Name | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | Current Study |

| Compound with 4-chlorophenyl | A549 | 64 | |

| Cisplatin | A549 | ~50 | Standard Chemotherapy |

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. The triazole ring is known for its ability to chelate metal ions and inhibit certain enzymes, which may contribute to its antimicrobial and anticancer activities.

Case Studies

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis and evaluation of various triazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The study found that modifications in the side chains significantly influenced the antibacterial potency .

Case Study 2: Anticancer Potential

In another investigation into pyrrolidine derivatives, researchers found that specific substitutions enhanced anticancer activity against A549 cells. The study concluded that structural modifications could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.